

An In-depth Technical Guide to Azido-PEG9-amine: Properties, Solubility, and Applications

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Compound of Interest

Compound Name: Azido-PEG9-amine

Cat. No.: B605889

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This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of **Azido-PEG9-amine**, a versatile heterobifunctional linker crucial for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Chemical Properties

Azido-PEG9-amine is a polyethylene glycol (PEG) derivative containing both an azide (-N₃) and a primary amine (-NH₂) functional group. This unique structure allows for sequential or orthogonal conjugation to different molecules. The nine repeating ethylene glycol units confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Property	Data	Source(s)
Molecular Formula	C20H42N4O9	[1] [2] [3] [4]
Molecular Weight	482.58 g/mol (or approx. 482.6)	[1]
CAS Number	1207714-69-9	
Physical State	Colorless or light yellow oil	
Purity	Typically >95% or >98%	
Storage	Recommended at -20°C for long-term stability.	

Solubility Characteristics

The hydrophilic PEG spacer significantly enhances the solubility of **Azido-PEG9-amine** in aqueous solutions and a variety of organic solvents, making it a versatile reagent for a broad range of reaction conditions.

Solvent	Solubility	Source(s)
Water	Soluble. ≥ 100 mg/mL (207.22 mM)	
Dimethyl Sulfoxide (DMSO)	Soluble. 200 mg/mL (414.45 mM) with sonication.	
Dimethylformamide (DMF)	Soluble	
Dichloromethane (DCM)	Soluble	
Acetonitrile	Soluble	
Tetrahydrofuran (THF)	Soluble	

Experimental Protocols

Azido-PEG9-amine is a key reagent in bioconjugation, particularly in "click chemistry" reactions and for linking molecules to primary amines. Below is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG9-amine

This protocol details the conjugation of an alkyne-containing molecule to **Azido-PEG9-amine**.

Materials:

- **Azido-PEG9-amine**
- Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Solvent (e.g., DMSO, water, or a mixture)
- Phosphate-Buffered Saline (PBS), pH 7.4 (for biological applications)

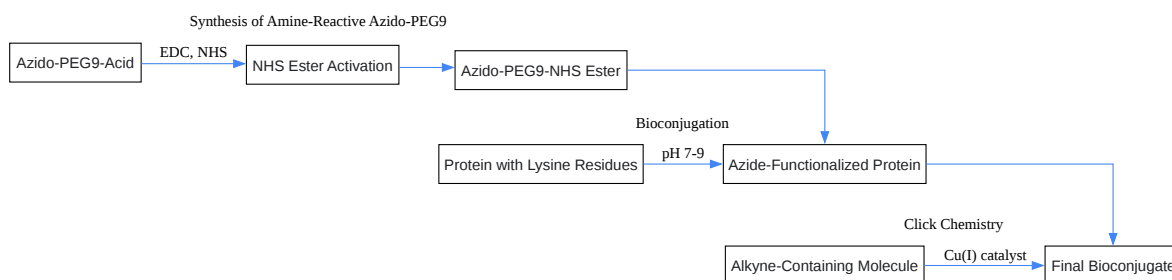
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG9-amine** in DMSO or water.
 - Dissolve the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a stock solution of CuSO_4 in water.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

- Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a DMSO/t-BuOH mixture.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and **Azido-PEG9-amine**. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.
 - Add the copper ligand (THPTA or TBTA) to the reaction mixture.
 - Add the CuSO₄ solution. The mixture may be briefly vortexed.
- Reaction Initiation:
 - To initiate the click reaction, add the freshly prepared sodium ascorbate solution.
 - Vortex the mixture thoroughly.
- Incubation:
 - Allow the reaction to proceed at room temperature for 30 minutes to 48 hours. The reaction time will depend on the specific reactants and their concentrations. The reaction vessel should be protected from light.
- Purification:
 - Following the incubation period, the resulting conjugate can be purified using standard techniques such as size exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

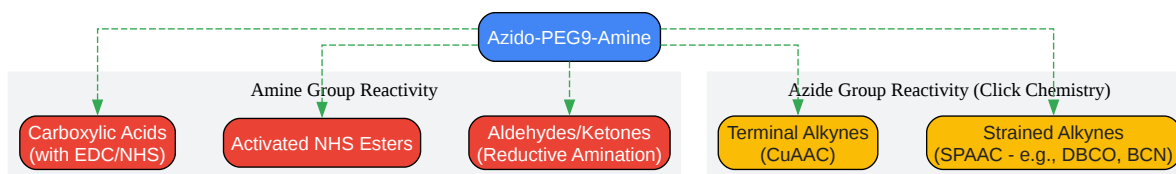
Visualizing Workflows and Pathways

The following diagrams illustrate common experimental workflows and the chemical transformations involving **Azido-PEG9-amine**.



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Caption: Workflow for protein modification using an amine-reactive Azido-PEG9 linker followed by a click reaction.



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Caption: Reactivity of the dual functional groups of **Azido-PEG9-amine**.

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